molecular formula C12H21NO2 B2559881 N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine CAS No. 1335031-47-4

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine

Cat. No. B2559881
CAS RN: 1335031-47-4
M. Wt: 211.305
InChI Key: HTSGDNSFEXHTTF-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Molecular Structure Analysis

The Boc group is a tert-butyl carbamate . It is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The Boc group can be removed under certain conditions. For example, tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Organic Synthesis and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in synthetic organic chemistry and peptide synthesis. N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine serves as an excellent precursor for Boc-protected amines. Researchers utilize it to introduce amino functionalities into complex molecules, such as peptides, natural products, and pharmaceutical intermediates. Traditional methods for Boc deprotection often involve harsh conditions, but recent advancements have led to more sustainable and efficient approaches .

Deep Eutectic Solvents (DES) for N-Boc Deprotection

A sustainable method involves using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. DES acts as both a reaction medium and a catalyst, allowing efficient removal of the Boc group from various derivatives. This strategy offers advantages in terms of environmental impact, simplicity, and shorter reaction times compared to traditional methods .

Medicinal Chemistry and Drug Development

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can be modified to create novel peptidomimetics or small molecules with potential therapeutic applications. For instance, researchers have explored its use in developing dual inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma. These inhibitors play a crucial role in cancer immunotherapy and antiviral drug discovery .

Green Chemistry and Sustainable Synthesis

As the chemical industry moves toward greener practices, N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine contributes to sustainable synthesis. Its mild deprotection conditions align with the principles of green chemistry, emphasizing safety, reduced environmental impact, and efficient processes. Researchers continue to explore innovative ways to incorporate this compound into eco-friendly transformations .

Functional Materials and Polymer Chemistry

Researchers have investigated N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine as a building block for functional materials. By modifying its vinyl group, they can incorporate it into polymer chains, creating materials with tailored properties. These applications span from drug delivery systems to responsive coatings and smart materials .

Catalysis and Selective Transformations

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine participates in various catalytic reactions. For example, it undergoes selective lithiation using s-BuLi/diamine complexes, enabling further functionalization. Researchers have also explored its use in the direct transformation of N-Boc-protected amines into amides, demonstrating its versatility in synthetic methodologies .

Safety And Hazards

The safety data sheet for N-Boc compounds suggests that they are combustible liquids that cause skin irritation and serious eye irritation . They may also cause respiratory irritation .

Future Directions

There is ongoing research into more efficient and sustainable methods for N-Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGDNSFEXHTTF-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine

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